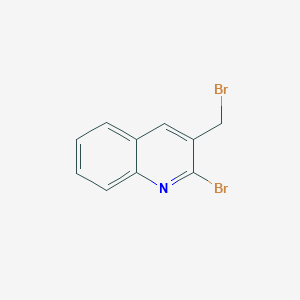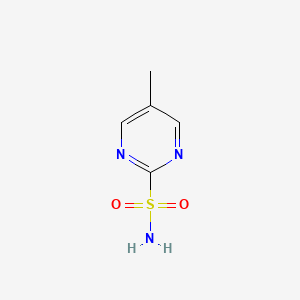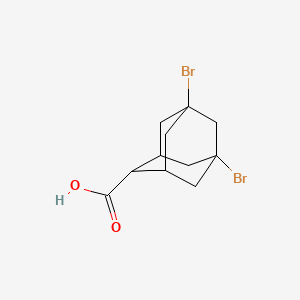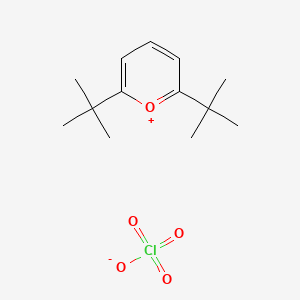
2,6-Di-t-butylpyrylium perchlorate
Overview
Description
2,6-Di-t-butylpyrylium perchlorate, also known as DPP, is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. This compound is a redox-active dye that is widely used as a probe for electron transfer reactions and as a photosensitizer in various applications.
Scientific Research Applications
Photochemical Alkylation
2,6-Di-t-butylpyrylium perchlorate undergoes a photochemical reaction with tetraalkylstannanes to form 4-alkyl derivatives. This process occurs at room temperature and the mechanism of this reaction has been a subject of study, providing insights into the photochemical properties of pyrylium salts (Baciocchi, Doddi, Ioele & Ercolani, 1993).
Formation of Pyrylium Salts
This compound can be obtained through the diacylation of olefins, demonstrating its potential in synthesizing various pyrylium salts. This process also led to the discovery of a low-melting hydrate form, which has unique solubility properties in different solvents (Balaban, Romas & Rentia, 1966).
Labeling with Nitrogen-15 for Acid-Base Interaction Studies
The compound is useful in labeling pyridine derivatives with Nitrogen-15. This application is particularly valuable for studying acid-base interactions on solid acid catalysts using nuclear magnetic resonance (Farcasiu & Lezcano, 2013).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 2,6-diphenyl-4-(4-carboxyphenyl)pyrylium perchlorate, a related compound, was determined using x-ray diffraction. This study contributes to understanding the structural effects of substituents in pyrylium salts (Krygowski, Anulewicz, Pniewska & Milart, 1991).
Application in Dye Synthesis
This compound is involved in the synthesis of negatively solvatochromic dyes. These dyes are used for determining solvent polarities and have applications in various fields, including materials science (Shekhovtsov, Omelchenko, Dyakonenko, Shishkin, Allmann, Libor, Reichardt & Mchedlov-Petrossyan, 2012).
properties
IUPAC Name |
2,6-ditert-butylpyrylium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O.ClHO4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWZCMLEAQIEJF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N''-Propane-1,3-diylbis[N'-octadecylurea]](/img/structure/B3262508.png)

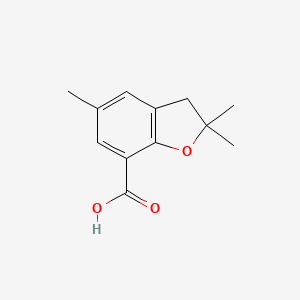

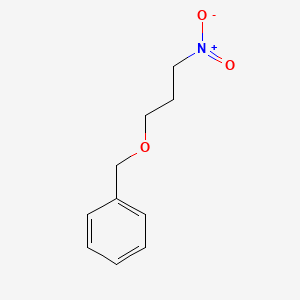

![Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate](/img/structure/B3262550.png)

